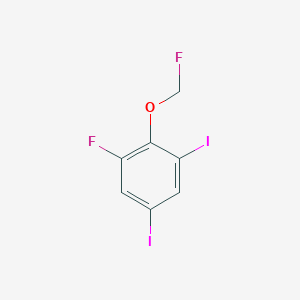
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12BrF3O It is a derivative of benzene, characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene typically involves the following steps:
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl bromide and a strong base like sodium hydride (NaH).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the propyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromopropyl group, converting it to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thioethers.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom in the propyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Molecular Targets: Potential targets include enzymes, receptors, and other biomolecules, where the compound may act as an inhibitor or activator.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-ethyl-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different chemical properties and uses.
1-Bromo-2-(trifluoromethoxy)benzene: Similar trifluoromethoxy group but different substitution pattern on the benzene ring.
Eigenschaften
Molekularformel |
C12H14BrF3O |
|---|---|
Molekulargewicht |
311.14 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-ethyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
CLJMBSYPJRGXNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CCCBr)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


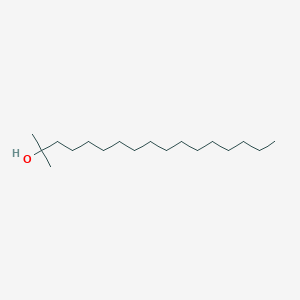


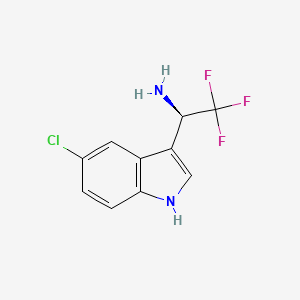
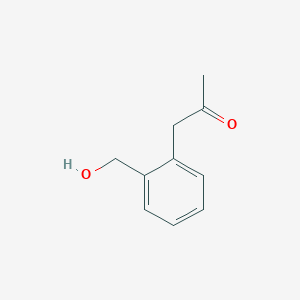

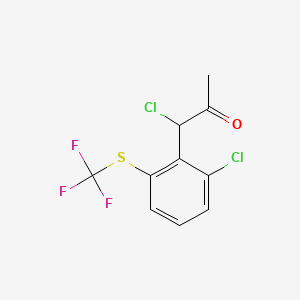
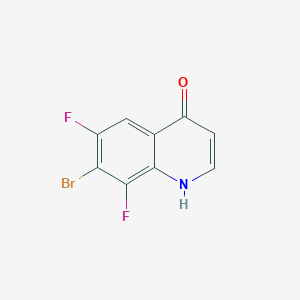
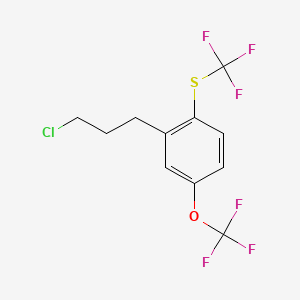



![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
